molecular formula C25H24ClN3O4 B2932305 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 685135-43-7

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Katalognummer: B2932305
CAS-Nummer: 685135-43-7
Molekulargewicht: 465.93
InChI-Schlüssel: MJDPNQCBCPLHFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C25H24ClN3O4 and its molecular weight is 465.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview of the Compound

The compound is a complex organic molecule that features multiple functional groups, including a quinoline moiety, pyrazole, and a carboxylic acid. Such compounds often exhibit diverse biological activities due to their structural characteristics, allowing them to interact with various biological targets.

1. Antimicrobial Activity

Compounds that incorporate quinoline and pyrazole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of these compounds can exhibit significant antibacterial and antifungal activities. The presence of the chloro and ethoxy groups may enhance their lipophilicity, facilitating membrane penetration and increasing their efficacy against microbial strains.

2. Anticancer Potential

The potential anticancer activity of such compounds is notable. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of a quinoline structure could further enhance this activity by targeting specific oncogenic pathways.

3. Anti-inflammatory Effects

Many compounds with similar structural features have demonstrated anti-inflammatory properties. They may act by inhibiting cyclooxygenase enzymes or modulating cytokine production, which are critical in inflammatory responses. This activity could be particularly relevant for therapeutic applications in chronic inflammatory diseases.

4. Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways or disease processes. For example, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of similar quinoline-pyrazole derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the functional groups significantly affected the antibacterial potency, with some derivatives displaying minimum inhibitory concentrations (MIC) in the low micromolar range.

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives of pyrazole exhibited cytotoxic effects at concentrations as low as 10 µM. Mechanistic studies suggested that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents.

Research Findings Summary Table

Biological ActivityMechanism of ActionReference Studies
AntimicrobialMembrane disruption, enzyme inhibition ,
AnticancerApoptosis induction ,
Anti-inflammatoryCOX inhibition ,
Enzyme inhibitionCompetitive inhibition

Eigenschaften

IUPAC Name

4-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O4/c1-3-33-18-8-9-20-17(12-18)13-19(25(26)27-20)22-14-21(16-6-4-15(2)5-7-16)28-29(22)23(30)10-11-24(31)32/h4-9,12-13,22H,3,10-11,14H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDPNQCBCPLHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.